Urea, (6-aminohexyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminohexylurea typically involves the reaction of 6-aminohexylamine with urea. One common method is the nucleophilic addition of 6-aminohexylamine to potassium isocyanate in water, which proceeds without the need for organic co-solvents . This reaction is mild and efficient, yielding high-purity products through simple filtration or extraction procedures .
Industrial Production Methods
Industrial production of 6-aminohexylurea can be scaled up using the same nucleophilic addition method. The reaction conditions are optimized to ensure high yields and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-aminohexylurea undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in substitution reactions with various electrophiles.
Condensation Reactions: The urea moiety can react with aldehydes or ketones to form imines or Schiff bases.
Hydrolysis: Under acidic or basic conditions, 6-aminohexylurea can hydrolyze to form 6-aminohexylamine and urea.
Common Reagents and Conditions
Isocyanates: Used for the initial synthesis of 6-aminohexylurea.
Acids and Bases: Employed in hydrolysis reactions to break down the compound into its constituent parts.
Major Products Formed
Imines: Formed through condensation reactions with aldehydes or ketones.
6-aminohexylamine and Urea: Products of hydrolysis reactions.
Scientific Research Applications
6-aminohexylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 6-aminohexylurea involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the urea moiety can participate in various chemical reactions. These interactions can affect the structure and function of proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiourea: Similar structure but contains a sulfur atom instead of an oxygen atom.
Carbamates: Similar functional group but with an ester linkage.
Amides: Similar functional group but with a carbonyl group attached to a nitrogen atom.
Uniqueness
6-aminohexylurea is unique due to its combination of an amino group and a urea moiety, which allows it to participate in a wide range of chemical reactions and interactions.
Properties
CAS No. |
193344-26-2 |
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Molecular Formula |
C7H17N3O |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
6-aminohexylurea |
InChI |
InChI=1S/C7H17N3O/c8-5-3-1-2-4-6-10-7(9)11/h1-6,8H2,(H3,9,10,11) |
InChI Key |
QNLVASBBOZLNPE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)N)CCN |
Origin of Product |
United States |
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